molecular formula C21H21NO4 B012794 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate CAS No. 102585-04-6

3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate

Cat. No. B012794
CAS RN: 102585-04-6
M. Wt: 351.4 g/mol
InChI Key: HQPXRUWNRQRMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate, also known as QNX-9, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. QNX-9 is a xanthene derivative that belongs to the class of quinuclidines, which are known for their biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate involves its binding to the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR) that is expressed in the brain and other tissues. 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate binds to the receptor in a competitive manner, blocking the binding of acetylcholine, the endogenous ligand of the receptor. This results in the inhibition of downstream signaling pathways that are involved in cognitive processes such as learning and memory.
Biochemical and physiological effects:
3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate has been shown to have significant biochemical and physiological effects in various studies. In neuroscience, 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate has several advantages as a tool compound for lab experiments. It is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various biological processes. 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate is also relatively easy to synthesize, with a high yield and purity. However, one limitation of 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate. One area of interest is the development of 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate-based drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the anti-cancer properties of 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate, and its potential use in cancer therapy. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory properties of 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate, and its potential use in the treatment of inflammatory diseases. Finally, the development of more soluble derivatives of 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate could expand its potential applications in various fields.
In conclusion, 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate is a promising chemical compound with potential applications in various fields, including neuroscience, cancer research, and drug discovery. Its synthesis method is relatively simple and efficient, and it has been shown to have significant biochemical and physiological effects. Further research is needed to fully understand the potential of 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate and its derivatives in various fields.

Synthesis Methods

The synthesis of 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate involves the reaction of 9-hydroxyxanthene-9-carboxylic acid with quinuclidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate as a white solid with a high yield and purity. The synthesis method is relatively simple and efficient, making 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate a promising compound for further research.

Scientific Research Applications

3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate has been shown to act as a potent and selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate has also been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Moreover, 3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate has been used as a tool compound in drug discovery, as it can be used to screen for potential drug candidates that target the M1 receptor.

properties

CAS RN

102585-04-6

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 9-hydroxyxanthene-9-carboxylate

InChI

InChI=1S/C21H21NO4/c23-20(26-19-13-22-11-9-14(19)10-12-22)21(24)15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)21/h1-8,14,19,24H,9-13H2

InChI Key

HQPXRUWNRQRMCU-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)C3(C4=CC=CC=C4OC5=CC=CC=C53)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3(C4=CC=CC=C4OC5=CC=CC=C53)O

synonyms

3-Quinuclidinyl 9-hydroxyxanthene-9-carboxylate

Origin of Product

United States

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